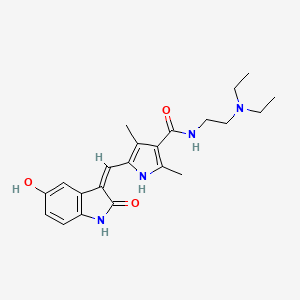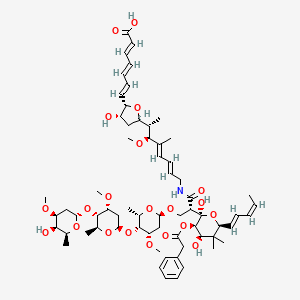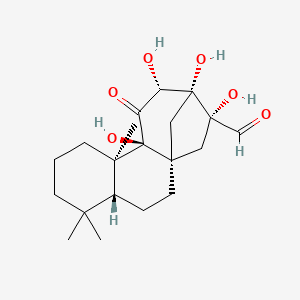
Acetamide, N-(((5S)-3-(4-(bis(2-hydroxyethyl)amino)-3-fluorophenyl)-2-oxo-5-oxazolidinyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PNU-143010 is an active bio-chemical.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The compound "Acetamide, N-(((5S)-3-(4-(bis(2-hydroxyethyl)amino)-3-fluorophenyl)-2-oxo-5-oxazolidinyl)methyl)-" belongs to the oxazolidinone class, which shows significant antibacterial activity. Oxazolidinones are known for their unique mechanism of inhibiting bacterial protein synthesis. Two novel oxazolidinone analogs, U-100592 and U-100766, demonstrated potent in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae, and Mycobacterium tuberculosis. These analogs showed bacteriostatic effects against staphylococci and enterococci but were bactericidal against streptococci. There was no evidence of rapid resistance development in staphylococcal and enterococcal strains (Zurenko et al., 1996).
Synthesis and Evaluation
The synthesis of (5S) N-(3-{3-fluoro-4-[4-(3-aryl-4,5-dihydro-isoxazole-5-carbonyl)-piperazin-1-yl]-phenyl}-2-oxo-oxazolidin-5-ylmethyl)-acetamide(6a-o) and their antibacterial activity against various resistant Gram-positive and Gram-negative bacteria were explored. These compounds exhibited lower minimum inhibitory concentration (MIC) values compared to linezolid against various bacterial strains, indicating their potency (Varshney et al., 2009).
Chemical Synthesis and Characterization
The synthesis of multiple stable isotope-labeled antibacterial agents, including RWJ-416457, and its major metabolite was described. These compounds, derivatives of oxazolidinone, were synthesized using various chemical processes and were characterized for potential antibacterial applications (Lin & Weaner, 2012).
Coordination Complexes and Antioxidant Activity
Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives were synthesized and characterized. These complexes demonstrated significant antioxidant activity, indicating potential therapeutic applications beyond their antibacterial properties (Chkirate et al., 2019).
Anti-Inflammatory Activity
N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives were synthesized and evaluated for their anti-inflammatory activity. Among these, certain derivatives exhibited significant anti-inflammatory effects (Sunder & Maleraju, 2013).
Eigenschaften
CAS-Nummer |
1275578-04-5 |
|---|---|
Produktname |
Acetamide, N-(((5S)-3-(4-(bis(2-hydroxyethyl)amino)-3-fluorophenyl)-2-oxo-5-oxazolidinyl)methyl)- |
Molekularformel |
C16H22FN3O5 |
Molekulargewicht |
355.37 |
IUPAC-Name |
Acetamide, N-(((5S)-3-(4-(bis(2-hydroxyethyl)amino)-3-fluorophenyl)-2-oxo-5-oxazolidinyl)methyl)- |
InChI |
InChI=1S/C16H22FN3O5/c1-11(23)18-9-13-10-20(16(24)25-13)12-2-3-15(14(17)8-12)19(4-6-21)5-7-22/h2-3,8,13,21-22H,4-7,9-10H2,1H3,(H,18,23)/t13-/m0/s1 |
InChI-Schlüssel |
FJXZKLMXJFURFY-ZDUSSCGKSA-N |
SMILES |
CC(NC[C@H]1CN(C2=CC=C(N(CCO)CCO)C(F)=C2)C(O1)=O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PNU-143010; PNU 143010; PNU143010. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ditert-butyl (2S)-2-[[(2S)-6-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-[(2-methylpropan-2-yl)oxy]-1-oxohexan-2-yl]carbamoylamino]pentanedioate](/img/structure/B610071.png)
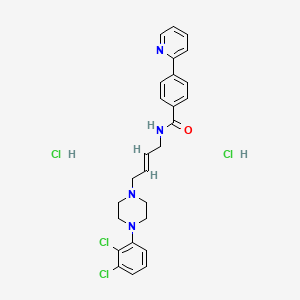
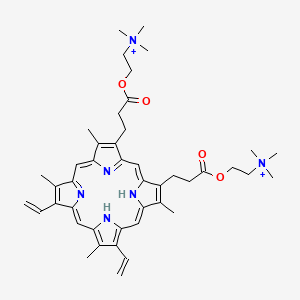
![Methyl 2-[[4-(3,4,5-trimethoxyanilino)imidazo[1,2-a][1,3,5]triazin-2-yl]amino]benzoate](/img/structure/B610076.png)
